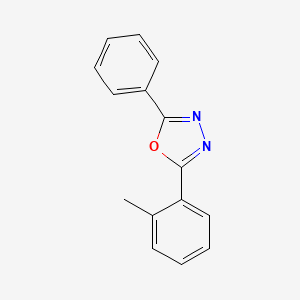

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)15-17-16-14(18-15)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRJBSKEADQYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293579 | |

| Record name | 1,3,4-Oxadiazole, 2-(2-methylphenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59663-63-7 | |

| Record name | NSC90809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-(2-methylphenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 2 Methylphenyl 5 Phenyl 1,3,4 Oxadiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms and the three-dimensional arrangement of a molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole can be constructed.

The ¹H and ¹³C NMR spectra provide the primary data regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal information about the connectivity between neighboring nuclei.

In the ¹H NMR spectrum, the protons of the phenyl and 2-methylphenyl (o-tolyl) groups are expected to appear in the aromatic region, typically between δ 7.0 and 8.2 ppm. The methyl group protons on the tolyl ring would manifest as a distinct singlet at approximately δ 2.4-2.6 ppm due to the absence of adjacent protons. orgchemres.org

The ¹³C NMR spectrum provides complementary information. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate in the δ 160-165 ppm range. researchgate.netresearchgate.net The carbons of the aromatic rings appear between δ 120 and 145 ppm, with the carbon attached to the methyl group showing a characteristic upfield shift. The methyl carbon itself would produce a signal around δ 20-22 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical values based on analogous structures; actual experimental values may vary.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| Aromatic Protons (Phenyl & Tolyl) | ¹H NMR | 7.20 - 8.10 | Multiplet (m) |

| Methyl Protons (-CH₃) | ¹H NMR | 2.55 | Singlet (s) |

| Oxadiazole Carbons (C=N) | ¹³C NMR | 162.0 - 165.0 | Two distinct signals expected |

| Aromatic Carbons | ¹³C NMR | 121.0 - 143.0 | Multiple signals |

| Methyl Carbon (-CH₃) | ¹³C NMR | 21.6 | Single signal |

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the ortho, meta, and para protons within each aromatic ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is vital for connecting different fragments of the molecule. Key HMBC correlations would include those between the methyl protons and the carbons of the tolyl ring (including the quaternary carbon attached to the oxadiazole ring) and between the aromatic protons and the carbons of the oxadiazole ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining conformation. A key expected NOESY correlation would be between the methyl protons and the ortho-proton on the 2-methylphenyl ring, confirming their spatial proximity. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum is dominated by absorptions corresponding to the vibrations of the oxadiazole and phenyl rings.

Key vibrational bands are expected for the C=N stretching of the oxadiazole ring, C=C stretching of the aromatic rings, and the C-O-C stretching characteristic of the heterocyclic system. ajchem-a.comresearchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. orgchemres.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2980 | Medium-Weak |

| C=N Stretch (Oxadiazole Ring) | 1650 - 1670 | Strong |

| C=C Stretch (Aromatic Rings) | 1450 - 1610 | Strong-Medium |

| C-O-C Stretch (Oxadiazole Ring) | 1050 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₅H₁₂N₂O), the calculated molecular weight is 236.27 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing structural clues. The fragmentation pattern of 2,5-diaryl-1,3,4-oxadiazoles often involves cleavage that generates stable acylium ions. researchgate.netresearchgate.net

Expected Fragmentation Pathways:

Formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Formation of a methylbenzoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119.

Cleavage of the oxadiazole ring leading to various smaller fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 236 | Molecular Ion [M]⁺ | [C₁₅H₁₂N₂O]⁺ |

| 119 | Methylbenzoyl cation | [C₈H₇O]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 91 | Tropylium ion (from tolyl group) | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. Molecules with extensive π-conjugated systems, such as 2,5-diaryl-1,3,4-oxadiazoles, typically exhibit strong absorption in the UV region. researchgate.net

For this compound, the spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl, oxadiazole, and methylphenyl moieties. nih.gov The position of the maximum absorption (λ_max) can be influenced by solvent polarity.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol / THF | ~300 - 310 | π → π* |

X-Ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Representative Crystallographic Data for a Related 2,5-Diaryl-1,3,4-Oxadiazole Derivative Note: Data is for 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole as a structural analogue. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.168(2) |

| b (Å) | 15.967(3) |

| c (Å) | 11.641(2) |

| β (°) | 95.28(3) |

| Volume (ų) | 2067.0(6) |

Photophysical Properties Analysis (Absorption, Emission, Quantum Yields)

The photophysical characteristics of 2,5-disubstituted 1,3,4-oxadiazoles, including this compound, are of significant interest due to their applications in optoelectronic devices. The 1,3,4-oxadiazole moiety itself is not fluorescent; however, its substitution with aromatic rings, such as phenyl groups, leads to the emergence of strong absorption and emission bands. wordpress.com These properties are primarily governed by π-π* electronic transitions within the conjugated system.

Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) are known for their high fluorescence quantum yields, making them suitable for use as scintillators and laser dyes. The introduction of a methyl group at the ortho-position of one of the phenyl rings, as in this compound, can influence the photophysical properties through steric effects. This substitution can alter the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the absorption and emission characteristics.

Studies on related compounds, such as 2-alkyl-5-phenyl-1,3,4-oxadiazoles, have shown that the nature of the substituent on the oxadiazole ring significantly impacts the photophysical behavior. For instance, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles exhibit blue-shifted fluorescence compared to their 2,5-diphenyl analogues. researchgate.netnih.gov Specifically, 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole shows a fluorescence maximum at 466 nm in solution. researchgate.netnih.gov

The following table summarizes the absorption and emission data for some relevant 1,3,4-oxadiazole derivatives, providing a comparative context for the photophysical properties of the title compound.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |

| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) | 303 | 358 | - | Chloroform |

| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | - | 466 | - | Solution |

| 2-methyl-5-(penta(3,6-di-tert-butyl-9-carbazolyl)phenyl)-1,3,4-oxadiazole | - | 485 | - | Solution |

| 2-(2,3,4,5,6-penta(9H-carbazol-9-yl)phenyl)-5-phenyl-1,3,4-oxadiazole | - | 496 | 0.582 (degassed) | Toluene |

The solvatochromic behavior of 1,3,4-oxadiazole derivatives, which is the change in their absorption and emission spectra with the polarity of the solvent, provides insights into the electronic distribution in the ground and excited states. Generally, these compounds exhibit a bathochromic (red) shift in their emission spectra with increasing solvent polarity, which is indicative of a more polar excited state compared to the ground state.

Theoretical studies using time-dependent density functional theory (TDDFT) on 2-R-5-phenyl-1,3,4-oxadiazoles (where R can be a methyl group) have been employed to understand the substituent effects on the electron density distribution in both the ground and excited states, which is fundamental to explaining their solvatochromic behavior. nih.gov

The luminescence of 2,5-disubstituted 1,3,4-oxadiazoles is typically characterized by high quantum efficiency. The introduction of a methyl group is not expected to introduce new non-radiative decay pathways, and thus, high quantum yields are generally anticipated for this compound.

Recent research into derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazole (B1606651) has revealed interesting luminescence mechanisms, such as thermally activated delayed fluorescence (TADF). researchgate.netnih.gov This process involves reverse intersystem crossing (RISC) from a triplet excited state to a singlet excited state, followed by fluorescence. For TADF to be efficient, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is required.

In carbazole-substituted derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazole, the RISC rates were found to be more than twice those of the corresponding 2-phenyl derivatives. researchgate.netnih.gov This enhancement in RISC contributes to high external quantum efficiencies (EQEs) of up to 23% in organic light-emitting diodes (OLEDs) utilizing these compounds as emitters. researchgate.netnih.gov The ΔEST values for these derivatives are estimated to be as low as 0.03 eV. researchgate.netnih.gov

The efficiency of luminescence is also influenced by intermolecular interactions in the solid state. The near-planar geometry of compounds like 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole allows for π-π stacking interactions, which can affect the solid-state emission properties. nih.govnih.gov

Computational and Theoretical Research on this compound Remains Limited

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research employing computational methods exists for the broader class of 1,3,4-oxadiazole derivatives, data pertaining to the precise ortho-tolyl isomer specified is not present in the surveyed publications.

Computational chemistry is a powerful tool for predicting the electronic structure, reactivity, and dynamic behavior of molecules. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies are routinely applied to various substituted 1,3,4-oxadiazoles to explore their potential in medicinal chemistry and materials science. nih.govmdpi.comnih.gov These studies provide valuable insights into molecular properties and guide the design of novel compounds with desired activities.

For instance, detailed DFT analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors, have been published for structurally similar compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.comkbhgroup.in Such studies elucidate how different substituents on the phenyl rings influence the molecule's electronic properties and reactivity. Similarly, conformational analyses and crystal structure determinations have been carried out for the isomeric compound 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the para-tolyl derivative. nih.govnih.gov

The absence of specific research on this compound means that detailed data for the following areas, as requested, are not available in the current body of scientific literature:

Density Functional Theory (DFT) Calculations: No specific values for HOMO-LUMO energies, energy bandgaps, MEP analysis, or global and local chemical reactivity descriptors have been published.

Molecular Geometry and Conformation: While general principles apply, a specific optimized geometry and conformational analysis for this compound is not documented.

Molecular Dynamics (MD) Simulations: There are no reports on MD simulations to describe the conformational landscape or dynamic behavior of this particular molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed for various series of 1,3,4-oxadiazoles, but none specifically include or target this compound for application predictions. nih.gov

Computational and Theoretical Investigations of 2 2 Methylphenyl 5 Phenyl 1,3,4 Oxadiazole

Quantitative Structure-Activity Relationship (QSAR) Studies for Targeted Application Predictions

Descriptor Calculation and Model Development

No studies detailing the calculation of molecular descriptors or the development of QSAR models specifically for 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole were found.

Statistical Validation of QSAR Models

As no specific QSAR models were identified for this compound, data regarding their statistical validation (e.g., coefficient of determination (R²), cross-validation coefficient (Q²)) is not available.

Molecular Docking Studies for Ligand-Target Interactions

Binding Affinity and Interaction Mode Analysis with Biological Targets (e.g., Enzymes, Receptors, excluding human clinical context)

No molecular docking studies were found that report the binding affinity or analyze the interaction modes of this compound with any specific biological targets.

Identification of Key Amino Acid Residues in Binding Sites

Without available docking studies, the identification of key amino acid residues involved in the binding of this compound is not possible.

Derivatization and Structural Modification Strategies for Enhanced Functionality

Introduction of Diverse Substituents on the Phenyl and Oxadiazole Rings

The substitution pattern on the 2-(2-methylphenyl) and 5-phenyl rings plays a critical role in modulating the electronic and steric properties of the entire molecule. Researchers have explored the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to systematically study their effects.

Common synthetic routes to achieve this diversity involve the condensation of appropriately substituted benzoic acids or benzaldehydes with corresponding hydrazides, followed by oxidative cyclization. For instance, derivatives of the isomeric 2-(p-tolyl)-5-phenyl-1,3,4-oxadiazole can be synthesized from p-toluic hydrazide and triethyl orthobenzoate. This modularity allows for the incorporation of a wide range of substituents at various positions on either phenyl ring.

Table 1: Examples of Substituted 2,5-Diaryl-1,3,4-oxadiazole Derivatives and their Synthesis Precursors

| Substituent on Phenyl Ring at C2 | Substituent on Phenyl Ring at C5 | Starting Materials Example |

| 2-Methyl | None | 2-Methylbenzohydrazide and Benzoic Acid derivative |

| 4-Methyl | None | 4-Methylbenzohydrazide and Benzoic Acid derivative |

| None | 4-Chloro | Benzohydrazide and 4-Chlorobenzoic Acid |

| 4-Methoxy | 4-Nitro | 4-Methoxybenzohydrazide and 4-Nitrobenzoic Acid |

| 4-tert-Butyl | 4-Ethynyl | 4-tert-Butylbenzohydrazide and 4-Ethynylbenzoic Acid |

The introduction of substituents influences the molecule's conformation. For example, the crystal structure of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole reveals a near-planar geometry, with the phenyl and tolyl rings being slightly inclined relative to the central oxadiazole ring mdpi.comnih.govorganic-chemistry.org. This planarity is crucial for π-π stacking interactions in the solid state mdpi.comnih.govorganic-chemistry.org. The nature and position of substituents can alter these dihedral angles, thereby affecting crystal packing and solid-state properties such as fluorescence.

Furthermore, direct functionalization of the oxadiazole ring is less common but can be achieved through selective metallation followed by quenching with an electrophile. This approach, however, requires careful control of reaction conditions to avoid cleavage of the heterocyclic ring.

Synthesis of Hybrid Scaffolds Incorporating the 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole Core

Hybrid scaffolds, where the core 1,3,4-oxadiazole (B1194373) moiety is linked to other heterocyclic systems, have been synthesized to create molecules with potentially synergistic or novel properties. The 2,5-diaryl-1,3,4-oxadiazole unit can be incorporated into larger molecular architectures, including polymers and macrocycles.

One common strategy involves preparing a 2,5-disubstituted-1,3,4-oxadiazole with a reactive functional group on one of the phenyl rings, which can then be used for further elaboration. For example, an ethynyl-substituted diaryl oxadiazole can undergo Sonogashira cross-coupling reactions with various heteroaryl iodides to produce extended π-conjugated systems jchemrev.com. Similarly, amino- or carboxyl-functionalized derivatives can serve as building blocks for the synthesis of more complex hybrid structures through amide bond formation or other coupling reactions.

Hybrid molecules combining the 1,3,4-oxadiazole core with other pharmacologically relevant scaffolds like quinoxaline (B1680401) have been explored for their potential in non-clinical studies. The synthesis of these hybrids often involves a multi-step sequence where the pre-formed oxadiazole derivative is coupled with another heterocyclic precursor.

Click Chemistry and Other Modular Approaches for Oxadiazole Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for the functionalization of 1,3,4-oxadiazole derivatives. This strategy typically involves the synthesis of an oxadiazole precursor bearing either an azide (B81097) or a terminal alkyne functionality. This precursor can then be "clicked" with a complementary molecule to rapidly generate a diverse library of triazole-linked conjugates.

For instance, an azide-functionalized 2,5-diaryl-1,3,4-oxadiazole can be reacted with a variety of terminal alkynes to introduce different peripheral groups researchgate.net. This method is advantageous due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Other modular approaches include multi-component reactions where the 1,3,4-oxadiazole ring is formed in a one-pot synthesis from three or more starting materials. These methods provide rapid access to complex molecules from simple precursors, enhancing the efficiency of library synthesis for screening purposes.

Structure-Property and Structure-Activity Relationship Studies (Non-clinical)

The systematic derivatization of the this compound scaffold allows for the investigation of structure-property relationships (SPR) and structure-activity relationships (SAR) in a non-clinical context.

Structure-Property Relationships:

The electronic nature of the substituents on the phenyl rings significantly influences the photophysical properties of these compounds. Electron-donating groups generally lead to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups cause a hypsochromic (blue) shift. The fluorescence quantum yields are also highly dependent on the substitution pattern, with some derivatives exhibiting strong blue luminescence in solution researchgate.net. The planarity of the molecule, as influenced by the substituents, also affects its thermal stability and liquid crystalline properties.

Table 2: General Influence of Substituents on the Photophysical Properties of 2,5-Diaryl-1,3,4-oxadiazoles

| Substituent Type | Effect on Absorption/Emission | Effect on Quantum Yield |

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Bathochromic shift (red-shift) | Generally increases |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Hypsochromic shift (blue-shift) | Generally decreases |

| Halogens (e.g., -Cl, -Br) | Minimal shift, can enhance intersystem crossing | Variable, may decrease fluorescence |

Structure-Activity Relationships (Non-clinical):

In the context of non-clinical biological studies, the derivatization of the 2,5-diaryl-1,3,4-oxadiazole scaffold has been shown to impact activities such as antimicrobial and antioxidant properties. For example, the introduction of specific substituents can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes nih.gov.

Studies on various 2,5-disubstituted-1,3,4-oxadiazoles have shown that the presence of certain groups is crucial for their non-clinical biological effects. For instance, in some series, derivatives with a quinolin-4-yl substituent at the 2-position and a 3-methyl-4-nitrophenyl group at the 5-position have demonstrated notable activity in antimicrobial assays mdpi.com. Similarly, the antioxidant activity of phenolic 1,3,4-oxadiazole derivatives has been correlated with the position and electronic nature of the substituents on the aryl rings, which affect the stability of the corresponding phenoxy radical nih.gov. These studies, while not on the exact target molecule, provide a framework for understanding how structural modifications can influence the non-clinical biological profile of this class of compounds.

Mechanistic Investigations of Biochemical and Chemical Interactions

Exploration of Enzyme Inhibition Mechanisms by 1,3,4-Oxadiazole (B1194373) Derivatives in Vitro

The 1,3,4-oxadiazole scaffold is a crucial structural motif in the development of new therapeutic agents, with many of its derivatives exhibiting a broad range of biological activities, including the inhibition of various enzymes. nih.govjchemrev.com These compounds can act as bioisosteres for carboxylic acids, esters, and amides, which allows them to bind effectively to enzyme active sites. nih.govmdpi.com

Enzyme kinetic studies are fundamental in determining the mechanism by which a compound inhibits an enzyme's activity. Such analyses can classify inhibitors as competitive, non-competitive, uncompetitive, or irreversible. For 1,3,4-oxadiazole derivatives, kinetic studies have revealed diverse modes of action.

For instance, a study on novel 1,3,4-oxadiazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, demonstrated that these compounds bind to an allosteric site, thereby decreasing the enzyme's efficiency. nih.govacs.org This suggests a non-competitive or mixed type of inhibition, where the inhibitor does not directly compete with the substrate for the active site but binds elsewhere on the enzyme to alter its conformation and activity. nih.govacs.org Similarly, a series of newly synthesized 1,2,4-oxadiazole (B8745197) derivatives were identified as potent noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito vector Aedes aegypti. nih.gov

The type of inhibition can be influenced by the specific substitutions on the 1,3,4-oxadiazole core. The interaction between an inhibitor and an enzyme can be quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. Lower Kᵢ values indicate more potent inhibition.

Table 1: Examples of Kinetic Inhibition by Oxadiazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase (AChE) | Allosteric Binding | Inhibitors bind to a site other than the active site, reducing the enzyme's catalytic efficiency. | nih.govacs.org |

| 1,2,4-Oxadiazole derivatives | 3-hydroxykynurenine transaminase (HKT) | Non-competitive | These compounds were identified as potent noncompetitive inhibitors, suggesting they bind to the enzyme or the enzyme-substrate complex. | nih.gov |

| Pyridothiazine-1,1-dioxide with 1,3,4-oxadiazole | Cyclooxygenase (COX) | Competitive | NSAIDs containing the oxadiazole ring act as competitive inhibitors of both COX-1 and COX-2 enzymes. | nih.gov |

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a molecule to the active site of a target protein. casjournal.orgtandfonline.com These studies have been instrumental in identifying the specific molecular interactions that stabilize the enzyme-inhibitor complex for 1,3,4-oxadiazole derivatives.

Docking studies of 1,3,4-oxadiazole derivatives with acetylcholinesterase (AChE) revealed interactions with both the catalytic active site and the peripheral anionic subsite. nih.gov Key interactions include:

Hydrogen Bonding: Nitrogen atoms within the 1,3,4-oxadiazole ring frequently form hydrogen bonds with amino acid residues like Met769 in the active site of enzymes such as the EGFR tyrosine kinase domain. nih.gov

π-π Stacking and Hydrophobic Interactions: The aromatic nature of the phenyl and oxadiazole rings facilitates π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the enzyme's binding pocket. nih.gov

In the case of EGFR tyrosine kinase inhibitors, docking results showed that the nitrogen atoms of the 1,3,4-oxadiazole ring formed hydrogen bonds with Met769, while other interactions were observed with residues such as Gln767 and Thr766. nih.gov For AChE inhibitors, interactions with the Per-Arnt-Sim (PAS) domain were also noted. nih.gov These detailed molecular insights are crucial for the structure-based design of more potent and selective inhibitors. tandfonline.com

The biological effects of 1,3,4-oxadiazole derivatives stem from their ability to inhibit specific enzymes involved in critical cellular pathways. nih.gov

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine. nih.gov This mechanism is a key strategy in the management of Alzheimer's disease. nih.gov Several studies have identified 1,3,4-oxadiazole derivatives as potent and selective AChE inhibitors. nih.govwho.int

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition is a validated strategy in cancer therapy. nih.gov Certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of HDAC enzymes, contributing to their anti-proliferative effects. nih.govmdpi.com

Thymidylate Synthase and Thymidine Phosphorylase Inhibition: These enzymes are involved in the synthesis and metabolism of nucleotides, making them important targets for anticancer drugs. nih.govmdpi.com 1,3,4-oxadiazole derivatives have been shown to inhibit these enzymes, thereby disrupting DNA synthesis in cancer cells. nih.gov

Cyclooxygenase (COX) Inhibition: Some 1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity by competitively inhibiting COX-1 and COX-2 enzymes, which are central to the inflammatory pathway. nih.gov

CYP51 Inhibition: Lanosterol 14α-demethylase (CYP51) is a key enzyme in fungal ergosterol (B1671047) biosynthesis. Docking studies have shown that 1,3,4-oxadiazole-2-thione derivatives have a good binding affinity to the active site of this enzyme, explaining their antifungal activity. mdpi.com

Mechanisms of Antimicrobial Action in Vitro

The 1,3,4-oxadiazole scaffold is a core component in a variety of compounds demonstrating significant antimicrobial properties. mdpi.commdpi.com Research into the mechanisms through which these compounds exert their effects has revealed several key pathways, targeting both bacterial and fungal pathogens.

Derivatives of 1,3,4-oxadiazole have been identified as potential inhibitors of crucial bacterial systems necessary for growth and pathogenicity. One of the primary targets is the Type Three Secretion System (T3SS), a sophisticated molecular machinery utilized by many Gram-negative bacteria to inject virulence factors directly into host cells. nih.gov By disabling this system, these compounds can effectively disarm the bacteria, preventing them from causing disease without necessarily killing them, which may reduce the selective pressure for developing resistance. nih.gov

The inhibition of the T3SS is an emerging strategy to combat pathogenic bacteria. nih.gov While the precise interactions for 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole are still under investigation, studies on related compounds provide insight into the potential mechanism. For instance, certain 2-imino-5-arylidene thiazolidinone derivatives, which also feature a five-membered heterocyclic ring, have shown T3SS inhibitory activity. mdpi.com The diversity among identified T3SS inhibitors suggests that there may be multiple targets for inhibition within this complex system. nih.gov

| Compound Class | Target Bacteria | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | P. aeruginosa, E. coli, S. aureus | Inhibition of bacterial topoisomerases II (DNA gyrase) and IV. nih.gov | nih.gov |

| Quaternary ammonium (B1175870) salts of 5-aryl-1,3,4-oxadiazole-2-thiol | Gram-positive and Gram-negative bacteria | Puncturing of the bacterial cell membrane and release of cytoplasm. nih.gov | nih.gov |

| 1,3,4-Oxadiazole-based small molecules | Staphylococcus aureus | Inhibition of lipoteichoic acid (LTA) synthesis. unime.it | unime.it |

In the realm of antifungal activity, 1,3,4-oxadiazole derivatives have demonstrated efficacy through the disruption of essential fungal cellular functions. mdpi.com A key mechanism involves the inhibition of enzymes that are vital for the pathogen but absent in humans, offering selective toxicity. nih.gov

One such target is thioredoxin reductase (Trr1), a flavoenzyme crucial for protecting fungal cells against oxidative stress. nih.gov Certain 1,3,4-oxadiazole compounds have been identified through in silico studies as potential inhibitors of Trr1, and subsequent in vitro assays have confirmed their antifungal activity against pathogens like Candida albicans. nih.gov Another important target is the enzyme sterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have suggested that the mechanism of action for some 1,3,4-oxadiazole derivatives may be related to the inhibition of CYP51. nih.gov

| Compound Derivative | Fungal Strain | Activity (MIC/EC50) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| LMM5 & LMM11 (1,3,4-Oxadiazoles) | Candida albicans | MIC: 32 µg/ml | Thioredoxin reductase inhibition. nih.gov | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | MIC: 32 µg/mL | Not specified. nih.gov | nih.gov |

| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Mycobacterium strains | MIC: 3.90 µg/mL | Inhibition of sterol 14α-demethylase (CYP51). nih.gov | nih.gov |

| Compound 5k (a 1,3,4-oxadiazole derivative) | E. turcicum | EC50: 11.21 μg/mL | Possible interaction with succinate (B1194679) dehydrogenase (SDH). nih.gov | nih.gov |

Photophysical and Electronic Mechanisms in Optoelectronic Applications

Compounds based on the 2,5-diphenyl-1,3,4-oxadiazole (B188118) structure are known for their luminescent properties, making them suitable for optoelectronic devices. wordpress.com Their photophysical and electronic behaviors are governed by complex mechanisms at the molecular level, including charge transfer and exciton (B1674681) dynamics.

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules used in optoelectronics. It involves the photoinduced transfer of an electron from a donor part of the molecule to an acceptor part. In the case of 2,5-disubstituted 1,3,4-oxadiazoles, the oxadiazole ring often acts as an electron-accepting moiety, while the phenyl rings can be functionalized with electron-donating groups to facilitate this process. nih.gov

The efficiency of ICT can be significantly influenced by the molecular structure and the surrounding solvent environment. Studies on symmetric 1,3,4-oxadiazole derivatives have shown that modifying the terminal donor groups and extending the charge transfer distance can enhance the ICT characteristics. nih.gov The photoluminescence of these compounds in different solvents often reveals a dependency on solvent polarity, which is a hallmark of an ICT state originating from the relaxation of the initial excited state and solvent-induced charge redistribution. nih.gov

In the solid state, such as in thin films used for organic light-emitting diodes (OLEDs), the photophysical properties of 2,5-disubstituted 1,3,4-oxadiazoles are governed by exciton dynamics. An exciton is a bound state of an electron and an electron hole which are attracted to each other by the electrostatic Coulomb force. The behavior of these excitons, including their formation, diffusion, and recombination, determines the efficiency and color of the light emission.

The arrangement of molecules in the solid state plays a crucial role. For instance, in Langmuir-Blodgett films of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), the formation of H-type aggregates has been observed. wordpress.com These aggregates influence the electronic energy levels and can lead to different emission characteristics compared to isolated molecules in solution. wordpress.com The 1,3,4-oxadiazole moiety, known for its electron-deficient nature, facilitates the transport of electrons, a critical property for efficient charge recombination and light emission in OLEDs. wordpress.com The energy transfer between different molecules or layers within a device is also a key process that can be tailored by selecting appropriate materials with overlapping absorption and emission spectra.

| Compound | Solvent/Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Finding | Reference |

|---|---|---|---|---|---|

| DPAOXD (a diphenylamine (B1679370) substituted oxadiazole) | Various Solvents | ~290, ~390 | Varies with solvent polarity | Demonstrates significant intramolecular charge transfer (ICT). nih.gov | nih.gov |

| PBD (2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) | Langmuir-Blodgett Film | Not specified | Not specified | Forms H-type aggregates in mixed LB films. wordpress.com | wordpress.com |

| Thiophene based 2,5-disubstituted 1,3,4-oxadiazoles | Not specified | Not specified | Not specified | Exhibit good fluorescent properties with high quantum yield. nih.gov | nih.gov |

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 2,5-diaryl-1,3,4-oxadiazole framework is a cornerstone in the design of materials for organic light-emitting diodes due to its favorable electronic and photophysical properties. These compounds are frequently employed in multiple layers of the OLED device stack, contributing to both charge transport and light emission.

The 1,3,4-oxadiazole (B1194373) moiety is inherently electron-deficient, which makes its derivatives well-suited for use in the electron-transporting layer (ETL) of OLEDs. The ETL facilitates the injection and transport of electrons from the cathode towards the emissive layer, a critical function for achieving efficient charge recombination and subsequent light emission. Compounds containing the 2,5-diaryl-1,3,4-oxadiazole core, such as 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), were among the first small organic molecules identified for this purpose. researchgate.net The structural rigidity and electron-accepting properties of the oxadiazole ring ensure efficient electron mobility and help to block holes from passing through to the cathode, thereby increasing the probability of radiative recombination in the emissive zone. rsc.orgresearchgate.net This has led to the extensive use of oxadiazole-based molecules and polymers as reliable ETL materials in high-performance OLEDs. rsc.org

Beyond charge transport, derivatives of the 2-phenyl-5-(2-methylphenyl)-1,3,4-oxadiazole scaffold can be engineered to function as highly efficient light emitters. By attaching functional groups with strong electron-donating capabilities, such as carbazole, to the core oxadiazole acceptor, it is possible to create donor-acceptor fluorophores that exhibit thermally activated delayed fluorescence (TADF). nih.govresearchgate.net This mechanism allows the harvesting of both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%.

Research on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles has shown that these materials can serve as potent emitters. nih.govresearchgate.net Compared to their 2,5-diphenyl analogues, the 2-methyl derivatives exhibit a blue shift in their fluorescence. nih.govresearchgate.net OLEDs fabricated using these 2-methyl derivatives as emitters have achieved high external quantum efficiencies (EQE) of up to 23% and demonstrate reduced efficiency roll-off at high brightness levels. nih.govresearchgate.net

| Compound | Fluorescence Maximum (nm) | ΔEST (eV) | Maximum EQE (%) |

|---|---|---|---|

| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | 466 | 0.12 | Up to 23% |

| 2-methyl-5-(penta(3,6-di-tert-butyl-9-carbazolyl)phenyl)-1,3,4-oxadiazole | 485 | 0.03 | Up to 23% |

Chemo- and Biosensors

The inherent fluorescence of 1,3,4-oxadiazole derivatives makes them excellent candidates for the development of chemo- and biosensors. These sensors operate by changing their optical properties, such as fluorescence intensity or color, in the presence of a specific analyte.

Derivatives incorporating the phenyl-1,3,4-oxadiazole structure have been designed as fluorescent chemosensors for detecting electron-deficient species. mdpi.com For instance, bola-type molecules featuring two phenyl-oxadiazole-triazole heteroaromatic cores linked by a PEG chain act as effective sensors for common nitro-explosive components like 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), as well as for the heavy metal cation Hg²⁺. mdpi.com The detection mechanism relies on a "turn-off" fluorescence response, where the fluorescence of the sensor molecule is quenched upon binding with the analyte. mdpi.com

Furthermore, modifications to the core structure can yield sensors for other environmental parameters. A water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton functions as a pH sensor. nih.gov This compound exhibits a naked-eye colorimetric and fluorescent response in the slightly acidic pH range of 5.5 to 6.5, making it useful for biological and environmental monitoring. nih.gov

| Sensor Base Structure | Target Analyte | Sensing Mechanism |

|---|---|---|

| Bola-type (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyl | Nitro-explosives (DNT, TNT), Hg²⁺ | Fluorescence "Turn-Off" (Quenching) |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole with cationic chain | pH (5.5 - 6.5) | Colorimetric and Fluorescent Response |

Applications in Biological and Agrochemical Sciences Excluding Human Clinical Data

In Vitro Enzyme Inhibitors

The heterocyclic 1,3,4-oxadiazole (B1194373) nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide range of biological activities. Derivatives incorporating this moiety have been investigated as inhibitors of various enzymes crucial to pathological and physiological processes. The specific compound, 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole, features a central oxadiazole ring flanked by a phenyl group and a 2-methylphenyl (o-tolyl) group. Research into the enzyme inhibitory potential of this and structurally related molecules has revealed activity against several key enzyme targets.

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid and exists in at least two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation and pain. Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

The 1,3,4-oxadiazole ring is considered an important pharmacophore in the design of COX inhibitors. Studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated their potential as potent and selective COX-2 inhibitors. The structural features of these compounds, particularly the nature and position of substituents on the aryl rings, are crucial for their inhibitory activity and selectivity. For instance, research on a series of 2,5-biaryl-1,3,4-oxadiazoles indicated that compounds with methylsulfonyl moieties exhibited more selective inhibition of COX-2. Molecular docking studies suggest that these oxadiazole derivatives can fit within the active site of the COX-2 enzyme, in a manner similar to established inhibitors like celecoxib. While extensive research has been conducted on the broader class of 2,5-diaryl-1,3,4-oxadiazoles, specific inhibitory concentration (IC50) values and detailed selectivity ratios for this compound against COX-1 and COX-2 are not extensively detailed in the available literature. However, the collective findings for this class of compounds underscore the potential of the 2,5-diaryl-1,3,4-oxadiazole scaffold as a template for effective COX inhibitors.

Dihydrofolate reductase (DHFR) is a vital enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. This role makes DHFR a crucial target for therapeutic intervention, particularly in cancer and infectious diseases, as its inhibition disrupts DNA synthesis and cell proliferation. Inhibitors of DHFR are broadly classified as antifolates. While numerous heterocyclic compounds have been investigated as DHFR inhibitors, including those with pyrimidine (B1678525) and triazole scaffolds, specific research detailing the inhibitory activity of this compound against DHFR is not prominently available in the reviewed literature.

Sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. In fungi, ergosterol is an essential component of the cell membrane, and its disruption leads to fungal cell death. This makes CYP51 a primary target for azole antifungal drugs. The 1,3,4-oxadiazole moiety has been incorporated into novel antifungal agents to enhance their binding affinity to CYP51. Research has shown that derivatives containing a 5-phenyl-1,3,4-oxadiazole group can be potent inhibitors of fungal CYP51. For example, a derivative of fluconazole (B54011) incorporating a 1,3,4-oxadiazole moiety demonstrated enhanced binding to lanosterol-14α-demethylase. Another study on a compound named UOSO13, an oxadiazole derivative, showed it inhibited purified Candida albicans CYP51 with an IC50 of approximately 1 µg/mL, which was significantly more potent than fluconazole. This compound also exhibited high selectivity for the fungal enzyme over its human counterpart. Although these findings highlight the potential of the oxadiazole scaffold, specific data on the CYP51 inhibitory activity of this compound is not specified in the available research.

Pteridine reductase 1 (PTR1) is an enzyme found in protozoan parasites, such as Leishmania, that provides a bypass mechanism for the inhibition of dihydrofolate reductase (DHFR). It reduces pterins and folates, ensuring the parasite's survival even when DHFR is blocked by antifolate drugs. Therefore, dual inhibition of both DHFR and PTR1 is considered a promising strategy for antiparasitic drug development. There is no specific information available in the searched literature regarding the inhibition of Pteridine Reductase (PTR1) by this compound.

MurD ligase is a bacterial enzyme that plays an essential role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The enzyme catalyzes the addition of D-glutamic acid to the UDP-N-acetylmuramoyl-L-alanine precursor. Inhibition of MurD ligase disrupts cell wall synthesis, leading to bacterial death, making it an attractive target for the development of new antibacterial agents. Currently, there is no available research data concerning the inhibition of MurD ligase by this compound.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anticancer agents because they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The 1,3,4-oxadiazole ring has been utilized as a zinc-binding group (ZBG) in the design of novel HDAC inhibitors, offering an alternative to the commonly used hydroxamate group. This can lead to improved isoenzyme selectivity and more favorable pharmacokinetic profiles.

Studies have shown that certain fluorinated 1,3,4-oxadiazole derivatives are potent and highly selective inhibitors of HDAC6. For instance, di- and trifluorinated oxadiazoles (B1248032) have been reported with IC50 values against HDAC6 in the low nanomolar range (2.1 nM and 14.6 nM, respectively). Interestingly, research has revealed that the oxadiazole ring in these inhibitors can be hydrolyzed by the HDAC6 enzyme, transforming the parent compound into an acylhydrazide, which is the active inhibitory species. While the broader class of oxadiazole-containing compounds shows significant promise as HDAC inhibitors, specific data quantifying the inhibitory potency of this compound against various HDAC isoforms is not available in the reviewed scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological and agrochemical applications of the chemical compound This compound for the activities outlined in your request.

The performed searches for this exact compound in relation to Thymidylate Synthase Inhibition, Alpha-Amylase Inhibition, Acetylcholinesterase (AChE) Inhibition, GABA A Receptor Binding and Modulation, and specific antibacterial activities did not yield any dedicated research findings.

Scientific studies in these areas tend to investigate various derivatives of the 1,3,4-oxadiazole core structure, where different substituents are attached to the main ring to explore their structure-activity relationships. While the broader class of 1,3,4-oxadiazoles has been studied for these biological targets, the specific data for "this compound" is not present in the public domain.

Therefore, this article cannot be generated as per the strict instructions to focus solely on the specified chemical compound due to the lack of available data.

Antimicrobial Activities (In Vitro)

Antifungal Spectrum and Efficacy Against Specific Fungal Strains

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antifungal activity against various human and plant pathogenic fungi. mdpi.comtandfonline.com Research into 2,5-disubstituted 1,3,4-oxadiazoles has identified several compounds with notable efficacy.

One study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazoles and reported that a specific derivative exhibited antifungal activity 8 to 16 times greater than the standard drug fluconazole against Aspergillus niger and Candida albicans, respectively. mdpi.com Other research has focused on the activity against various Candida species, with some derivatives showing better inhibitory activity against Candida albicans than the reference drug Ketoconazole. tandfonline.com While these studies highlight the potential of the 2,5-diaryl-1,3,4-oxadiazole scaffold, they did not specifically test the 2-(2-methylphenyl)-5-phenyl derivative. However, the consistent antifungal efficacy of this class of compounds suggests that it would likely exhibit activity against these and other fungal strains. Further research has also demonstrated the activity of 1,3,4-oxadiazole derivatives against the phytopathogenic fungus Fusarium oxysporum. ctu.edu.vnresearchgate.net

Table 1: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives This table is representative of the antifungal activities found within the broader class of 1,3,4-oxadiazole derivatives, as specific data for this compound is not detailed in the provided sources.

| Compound Class | Fungal Strain(s) | Observed Efficacy | Reference(s) |

| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Showed 8 to 16 times greater activity compared to fluconazole. | mdpi.com |

| 1,3,4-oxadiazole derivatives | Candida albicans, Candida glabrata, Candida cruzi | Some derivatives exhibited better inhibition of C. albicans than Ketoconazole. | tandfonline.com |

| 1,3,4-oxadiazole derivatives | Fusarium oxysporum | Displayed inhibitory activity in a dose-dependent manner. | ctu.edu.vnresearchgate.net |

Antitubercular Activity

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the development of new antitubercular agents. mdpi.comresearchgate.net Numerous studies have synthesized and evaluated derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis.

Research has shown that 5-phenyl substituted oxadiazole derivatives, a class that includes this compound, yield interesting results in antimycobacterial screenings. mdpi.com A library of new hydrazide derivatives containing the 1,3,4-oxadiazole core was evaluated against several mycobacterial strains, with some compounds demonstrating high activity (MIC values of 8 µg/mL) against the M. tuberculosis H37Ra attenuated strain. mdpi.com Other work has identified N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl) derivatives with significant activity, showing MIC values as low as 3.12 µg/mL. connectjournals.com Furthermore, a 5-substituted 2-mercapto-1,3,4-oxadiazole derivative containing a 4-hydroxyphenyl substituent showed strong inhibitory activity against the virulent M. tuberculosis H37Rv strain and was also effective against drug-resistant strains. mdpi.com

Table 2: Antitubercular Activity of Selected 1,3,4-Oxadiazole Derivatives This table summarizes findings on the antitubercular potential of compounds structurally related to this compound.

| Compound Class | Mycobacterial Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| 5-phenyl substituted oxadiazole derivatives | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |

| N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl) derivatives | M. tuberculosis H37Rv | 3.12 µg/mL | connectjournals.com |

| 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | Not specified, but described as "strongest inhibitory activity" | mdpi.com |

Antiparasitic Activity

The 1,3,4-oxadiazole scaffold is a versatile core for the development of agents targeting a wide range of parasites. scielo.brscielo.brresearchgate.net Recent studies have highlighted the potential of these derivatives as broad-spectrum antiparasitic compounds. nih.govunimi.it

In a screening of a library of antileishmanial and antimalarial compounds against Trypanosoma brucei, a 1,3,4-oxadiazole derivative was identified as a promising hit. nih.govunimi.it Subsequent structural modifications led to the development of a potent antitrypanosomal and antimalarial compound that also showed moderate potency toward Leishmania infantum and Leishmania tropica. nih.gov Another derivative from the same study was identified as a pan-active antiparasitic molecule, demonstrating low-micromolar IC50 values against T. brucei and Leishmania species, and nanomolar IC50 against Plasmodium falciparum. nih.govunimi.it These findings underscore the importance of the 1,3,4-oxadiazole ring in designing novel therapies for various vector-borne parasitic diseases. nih.gov

Agrochemical Applications

Compounds based on the 1,3,4-oxadiazole structure are integral to modern agriculture, where they function as herbicides, insecticides, and fungicides for plant protection. mdpi.comresearchgate.net Their diverse modes of action and chemical stability make them valuable candidates for developing new agrochemical products.

Herbicidal Potential

The herbicidal properties of 1,3,4-oxadiazoles are well-established, with commercial products like oxadiazone demonstrating their efficacy. mdpi.comresearchgate.net Research continues to explore novel derivatives for weed management. A recent study focused on tetrahydrophthalimide derivatives incorporating an oxadiazole moiety. acs.org One such compound, 2-(4-chloro-2-fluoro-5-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione , exhibited potent, broad-spectrum herbicidal activity. acs.org At a low application rate of 9.375 g a.i./ha, it achieved over 90% inhibitory activity against broadleaf weeds such as Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea, an efficacy similar to the commercial herbicide flumiclorac-pentyl. acs.org This highlights the potential for developing new herbicides based on the 5-phenyl-1,3,4-oxadiazole framework. acs.org

Insecticidal Potential

The 1,3,4-oxadiazole ring is present in several classes of insecticides. mdpi.comresearchgate.net The commercial insecticide metoxadiazone (B1210434) is one example. mdpi.com Research has also explored novel synthetic derivatives for pest control. Symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles have been tested, with some showing significant insecticidal activity against the armyworm, Leucania separata. researchgate.net Another study developed steroidal derivatives containing a 1,3,4-oxadiazole structure that exhibited potent insecticidal activity against multiple aphid species, including Eriosoma lanigerum and Myzus persicae. acs.org Furthermore, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) demonstrated good insecticidal effects against the cotton leafworm, Spodoptera littoralis. nih.gov

Fungicidal Potential for Plant Disease Control (e.g., maize diseases)

Developing novel fungicides is crucial for managing plant diseases and ensuring crop yields. nih.govnih.gov Derivatives of 1,3,4-oxadiazole have been specifically investigated for their potential to control major fungal diseases in maize. nih.govfrontiersin.org

In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated against three significant maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several compounds showed significant antifungal activities, with some exceeding the efficacy of the commercial fungicide carbendazim (B180503), particularly against E. turcicum. nih.govfrontiersin.org For instance, one of the most active compounds demonstrated an EC50 value of 32.25 µg/mL against E. turcicum, approximately three times more active than carbendazim (EC50 = 102.83 µg/mL). nih.gov This compound also showed strong inhibitory rates against the other two tested fungi. frontiersin.org These results indicate that 1,3,4-oxadiazole derivatives are promising candidates for the development of new fungicides to protect important crops like maize. nih.govnih.gov

Table 3: Fungicidal Activity of a Lead 1,3,4-Oxadiazole Derivative Against Maize Pathogens This table presents the efficacy of a highly active 2,5-disubstituted 1,3,4-oxadiazole compound from a study focused on maize disease control.

| Pathogen | Inhibition Rate at 50 µg/mL | EC50 Value (µg/mL) | Reference(s) |

| Rhizoctonia solani | 50.93% | Not specified | frontiersin.org |

| Gibberella zeae | 59.23% | Not specified | frontiersin.org |

| Exserohilum turcicum | 70.56% | 32.25 | nih.govfrontiersin.org |

| Carbendazim (E. turcicum control) | Not specified | 102.83 | nih.gov |

Antiviral Activity Against Plant Viruses (e.g., Tobacco mosaic virus)

While extensive research has been conducted on the antiviral properties of the 1,3,4-oxadiazole class of compounds, specific data regarding the antiviral activity of this compound against plant viruses, such as the Tobacco mosaic virus (TMV), is not extensively detailed in publicly available scientific literature. However, the broader family of 2,5-disubstituted 1,3,4-oxadiazoles has shown promise in this area.

Studies on various derivatives have demonstrated that the 1,3,4-oxadiazole ring can serve as a crucial pharmacophore for antiviral efficacy. For instance, research on related compounds has shown that certain substitutions on the phenyl rings can lead to significant inhibitory activity against TMV. These compounds are evaluated for their curative, protective, and inactivating effects on the virus.

In a study on novel 1,3,4-oxadiazole derivatives, several compounds exhibited good to excellent antiviral activity against TMV. For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activities. nih.gov Notably, some of these compounds showed curative effects comparable to the commercial agent Ningnanmycin. nih.gov

Although direct experimental data for this compound is not available, the existing research on analogous structures provides a strong rationale for its potential antiviral activity against plant viruses. Further investigation into this specific compound is warranted to fully elucidate its capabilities in this domain.

Structure-Activity Relationships in Non-Clinical Biological Contexts

The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is significantly influenced by the nature and position of the substituents on the aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds.

For the general class of 2,5-diaryl-1,3,4-oxadiazoles, several SAR principles have been established through various studies, primarily in antimicrobial and anticancer contexts, which can often be extrapolated to other biological activities, including antiviral effects. The electronic and steric properties of the substituents on the phenyl rings play a pivotal role in determining the biological efficacy.

In the context of antiviral activity against plant viruses, the following general observations on the SAR of 1,3,4-oxadiazole derivatives have been made:

Substitution on the Phenyl Ring: The presence, position, and nature of substituents on the phenyl rings can dramatically alter the antiviral activity. Electron-withdrawing groups (such as halogens or nitro groups) or electron-donating groups (such as methyl or methoxy (B1213986) groups) can influence the electronic distribution of the entire molecule, which may affect its interaction with viral targets.

Lipophilicity: The lipophilicity of the molecule, which can be modified by substituents, is often correlated with its ability to penetrate biological membranes. A balanced lipophilicity is generally required for optimal activity. The introduction of a methyl group, as in the case of the 2-methylphenyl substituent, increases the lipophilicity of the compound.

Steric Factors: The size and position of the substituents can introduce steric hindrance, which may either enhance or diminish the binding of the molecule to its biological target. The ortho-position of the methyl group in this compound could influence the conformation of the molecule and its subsequent biological activity.

While specific SAR studies for this compound are not readily found in the literature, the general principles derived from related 1,3,4-oxadiazole derivatives suggest that the presence of the 2-methylphenyl group is likely to have a significant impact on its biological profile. The methyl group can affect the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of antiviral activity. Further empirical studies are necessary to delineate the precise structure-activity relationships for this specific compound.

Future Research Directions and Outlook for 2 2 Methylphenyl 5 Phenyl 1,3,4 Oxadiazole

Development of Novel Synthetic Methodologies for Sustainable Production

The future synthesis of 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole and its analogs will increasingly prioritize sustainability and efficiency. Traditional methods for creating 2,5-disubstituted-1,3,4-oxadiazoles often involve harsh conditions, hazardous reagents, or multi-step procedures. thieme-connect.com Prospective research will focus on green chemistry principles to mitigate these drawbacks.

Key areas of development include:

One-Pot Procedures: Streamlining the synthesis by combining multiple reaction steps without isolating intermediates. An iron-catalyzed one-pot protocol has been successfully used to form 2,5-disubstituted 1,3,4-oxadiazoles directly from aldehydes and acyl hydrazides, a method that could be adapted for the target compound. thieme-connect.com

Environmentally Benign Reagents: Replacing toxic reagents with greener alternatives is crucial. The use of aqueous hydrogen peroxide as a cheap and environmentally friendly oxidant has shown promise in the oxidative cyclization of N-acylhydrazones. thieme-connect.com

Alternative Catalysis: Exploring metal-free oxidative coupling and biocatalysis, using natural catalysts like pineapple juice or microbial biotransformations, represents an innovative frontier for sustainable organic synthesis. researchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption, aligning with green chemistry goals of enhancing efficiency. researchgate.net

Future methodologies will aim for high yields, minimal waste, and scalability, making the production of this compound economically viable and environmentally responsible. researchgate.net

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry offers powerful tools to predict and refine the properties of novel molecules, accelerating the discovery process. Future research on this compound will heavily leverage in-silico methods to design derivatives with tailored biological and material characteristics.

Prospective computational studies will involve:

Density Functional Theory (DFT): DFT studies can be employed to understand the stability, reactivity, and electronic structure of new derivatives, helping to identify the most promising candidates for synthesis. nih.govmdpi.com

Molecular Docking: This technique is instrumental in predicting the binding affinity and interaction patterns of oxadiazole derivatives with specific biological targets, such as enzymes or receptors. nih.govjchr.org For example, docking studies have been used to identify potent 1,3,4-oxadiazole-based inhibitors for targets like VEGFR2 and α-glucosidase. mdpi.comjchr.org

Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of ligand-protein complexes predicted by docking, providing a more dynamic picture of the molecular interactions. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational analysis helps to build robust SAR models, clarifying how modifications to the phenyl and 2-methylphenyl rings affect a derivative's activity and guiding the rational design of more potent and selective compounds. nih.gov

These computational approaches will enable the pre-selection of derivatives with enhanced properties, such as improved binding affinity for a cancer target or specific light-emitting characteristics for material applications, thereby streamlining experimental efforts.

Exploration of Polyfunctional Oxadiazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach for developing multifunctional agents with potentially synergistic or novel activities. nih.gov A significant future direction for this compound is its use as a core scaffold for creating new hybrid compounds.

Researchers will explore hybrids that incorporate the target oxadiazole with other biologically active moieties, such as:

Benzenesulfonamides

Quinoxalines

Ferulic acid

Nipecotic acid

For instance, hybrids of 1,3,4-oxadiazoles with benzenesulfonamides have yielded potent and selective inhibitors of carbonic anhydrase isoenzymes, which are associated with tumors. nih.gov Similarly, ferulic acid-based 1,3,4-oxadiazole (B1194373) hybrids have been investigated as multifunctional agents for Alzheimer's disease by simultaneously inhibiting multiple enzymes. nih.govtandfonline.com By creating such polyfunctional molecules, researchers aim to address complex diseases through multi-target engagement, potentially leading to improved therapeutic efficacy and reduced drug resistance. mdpi.com

Integration into Multifunctional Material Systems

The 1,3,4-oxadiazole ring is not only a privileged scaffold in medicine but also a valuable component in materials science due to its thermal stability, chemical resistance, and electronic properties. lifechemicals.comnih.gov Future research will focus on integrating this compound and its derivatives into advanced multifunctional materials.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The oxadiazole core is known for its electron-transporting and light-emitting capabilities, making it a candidate for use in the development of novel polymers for OLEDs. lifechemicals.com

Heat-Resistant Polymers: The inherent thermal stability of the oxadiazole ring makes it suitable for creating high-performance polymers for applications requiring thermal insulation. mdpi.comlifechemicals.com

Luminescent Coordination Polymers: As a nitrogen-rich organic ligand, 2,5-disubstituted 1,3,4-oxadiazoles can be used to synthesize coordination polymers with interesting optical and magnetic properties. researchgate.net

Laser Dyes and Scintillators: The photoluminescent properties of oxadiazole derivatives have led to their use in laser dyes and scintillating materials. oaji.netlifechemicals.com

By modifying the substituents on the phenyl rings of this compound, researchers can fine-tune the electronic and photophysical properties to optimize performance in these material systems.

Discovery of Novel Non-Medical Biological Targets and Mechanisms

While much of the research on 1,3,4-oxadiazoles has focused on medical applications like anticancer and antimicrobial agents, a significant future avenue lies in exploring their biological activities in other domains. oaji.netjchemrev.com The structural versatility of this compound makes it a prime candidate for screening against a wide array of non-medical biological targets.

Key areas for future investigation include:

Agrochemicals: Derivatives of 1,3,4-oxadiazole have already been commercialized as herbicides and show potential as insecticides and fungicides. mdpi.comlifechemicals.com Future work could assess the efficacy of this compound derivatives against various plant pathogens, weeds, and insect pests. mdpi.com For example, certain analogs are known to control insect growth by interfering with chitin (B13524) biosynthesis. mdpi.com

Nematicides: Plant-parasitic nematodes pose a serious threat to agriculture, and novel, effective nematicides are needed. Other oxadiazole isomers, like 1,2,4-oxadiazoles, have shown remarkable activity against nematodes such as Bursaphelenchus xylophilus. researchgate.net Screening 1,3,4-oxadiazole derivatives for similar activity is a logical next step.

Enzyme Inhibition: Beyond medical targets, there is potential for inhibiting enzymes relevant to industrial or environmental processes.

This expansion of screening programs beyond traditional pharmaceutical targets could uncover entirely new applications for this class of compounds.

Addressing Challenges in Specific Application Domains (e.g., environmental impact in agrochemicals)

As research explores the potential of this compound in areas like agriculture, it becomes imperative to address the associated challenges, particularly environmental impact. The development of oxadiazole-based agrochemicals requires a thorough understanding of their fate and effects in the ecosystem.

Future research must focus on:

Environmental Fate: Investigating the persistence, degradation pathways, and mobility of the compound in soil and water. Studies on the herbicide oxadiazon (B1677825), for example, have examined its dissipation rate and the influence of organic amendments on its degradation. researchgate.net

Impact on Soil Microbiota: Assessing the effects on non-target soil microorganisms, which are vital for soil health and nutrient cycling. researchgate.net Herbicides can alter microbial populations and enzymatic activities, affecting processes like nitrification and denitrification. mdpi.combeyondpesticides.org While some studies suggest oxadiazon has no significant influence on soil urease activity, higher concentrations can affect microbial respiration. researchgate.net

Ecotoxicity: Evaluating the toxicity to non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like bees. nih.gov Organic contaminants can bioaccumulate in the food chain, posing a risk to wildlife and human health.

Developing Safer Alternatives: If environmental risks are identified, research should aim to design derivatives with improved degradation profiles and lower toxicity to non-target species, creating more environmentally benign agrochemicals.

A proactive approach to evaluating and mitigating environmental risks will be crucial for the successful and responsible development of this compound for agricultural or other large-scale applications.

Table of Mentioned Compounds

Q & A

Basic Synthesis and Characterization

Q1: What is the standard synthetic route for 2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole, and how is its structure confirmed? A: The compound is synthesized via cyclodehydration of N-acylhydrazine precursors. For example, methyl 2-methylbenzoate reacts with phenylhydrazine to form a hydrazide intermediate, which undergoes cyclization using POCl₃ or other dehydrating agents . Structural confirmation employs spectroscopic methods:

- ¹H/¹³C NMR identifies aromatic protons and substituents.

- IR spectroscopy detects the oxadiazole ring (C=N stretch at ~1600 cm⁻¹).

- Mass spectrometry confirms molecular weight (e.g., m/z 238 for C₁₅H₁₂N₂O) .

Advanced Synthesis Optimization

Q2: How can reaction conditions be optimized to improve the yield of this compound? A: Key strategies include:

- Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 30 minutes vs. 12 hours under conventional heating) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization.

- Catalyst use : Lewis acids like ZnCl₂ can accelerate cyclodehydration .

- Purification : Column chromatography with ethyl acetate/hexane (1:3) resolves impurities .

Basic Biological Screening

Q3: What assays are used to evaluate the antidiabetic potential of this compound? A:

- Anti-glycation assay : Measures inhibition of advanced glycation end-products (AGEs) using bovine serum albumin (BSA) incubated with glucose. IC₅₀ values are compared to standards like rutin (IC₅₀ = 295.09 µM) .

- α-Glucosidase inhibition : Assesses carbohydrate metabolism modulation .

Advanced SAR and Target Interaction

Q4: How do substituents on the phenyl rings influence biological activity? A: Systematic SAR studies reveal: